molecular formula C15H23NO B12884946 2-(2-Ethoxy-4,6-dimethylphenyl)-4-methylpyrrolidine

2-(2-Ethoxy-4,6-dimethylphenyl)-4-methylpyrrolidine

Cat. No.: B12884946
M. Wt: 233.35 g/mol
InChI Key: WAPJEUVVVOFXHD-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4,6-dimethylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes an ethoxy group, dimethylphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-4,6-dimethylphenyl)-4-methylpyrrolidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 2-ethoxy-4,6-dimethylphenyl with a suitable alkylating agent, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-4,6-dimethylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), ammonia (NH3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(2-Ethoxy-4,6-dimethylphenyl)-4-methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-4,6-dimethylphenyl)-4-methylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and dimethylphenyl groups contribute to its binding affinity and specificity, while the pyrrolidine ring provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxy-4,6-dimethylphenyl)methanol
  • (2-Ethoxy-4,6-dimethylphenyl)(methyl)sulfane
  • 2-(2-Ethoxy-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-(2-Ethoxy-4,6-dimethylphenyl)-4-methylpyrrolidine stands out due to its unique combination of functional groups and the presence of the pyrrolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(2-ethoxy-4,6-dimethylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C15H23NO/c1-5-17-14-8-10(2)6-12(4)15(14)13-7-11(3)9-16-13/h6,8,11,13,16H,5,7,9H2,1-4H3

InChI Key

WAPJEUVVVOFXHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C2CC(CN2)C)C)C

Origin of Product

United States

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